3-methyl-4-(4-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one
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Overview
Description
3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an oxazolo ring fused to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions. One common method includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the oxazolo ring fused to the quinoline backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have enhanced biological and chemical properties.
Scientific Research Applications
3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound but lacks the oxazolo ring.
Oxazoloquinoline: Similar structure but may have different substituents.
Pyrazoloquinoline: Contains a pyrazole ring instead of an oxazolo ring.
Uniqueness
The uniqueness of 3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific structure, which combines the properties of both quinoline and oxazolo rings.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H18N2O2/c1-10-6-8-12(9-7-10)16-15-11(2)20-22-18(15)19-13-4-3-5-14(21)17(13)16/h6-9,16,19H,3-5H2,1-2H3 |
InChI Key |
HDDFYHDHPONHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CCC4)ON=C3C |
Origin of Product |
United States |
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